2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of dichlorophenyl and dimethylphenyl groups in its structure contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
The synthesis of 2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichloroaniline with 2,6-dimethylphenylhydrazine, followed by cyclization to form the imidazo[1,2-a]pyrazine core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazo[1,2-a]pyrazines .
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential as a bioactive agent, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cellular processes involved in disease progression .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine include other imidazo[1,2-a]pyrazines with different substituents. These compounds share a similar core structure but differ in their chemical properties and biological activities due to variations in their substituent groups. Some examples include:
- 2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyridine
- 2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrimidine
The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C20H16Cl2N4 |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C20H16Cl2N4/c1-12-4-3-5-13(2)18(12)25-20-19(15-7-6-14(21)10-16(15)22)24-17-11-23-8-9-26(17)20/h3-11,25H,1-2H3 |
InChI Key |
IBLPKIDKDCOOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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